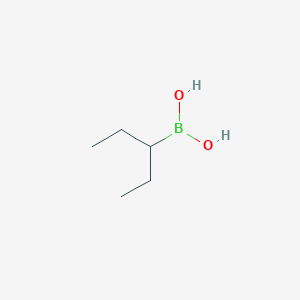

Pentan-3-ylboronicacid

Description

Contextualization of Boronic Acids as Versatile Reagents in Synthetic Chemistry

Boronic acids, characterized by the general formula R−B(OH)₂, represent a class of organic compounds with significant importance in various scientific fields, especially organic synthesis. boronmolecular.comresearchgate.net Their utility stems from a combination of favorable properties: they are generally stable, often crystalline solids that are easy to handle, and exhibit low inherent toxicity, often degrading into boric acid, which is considered an environmentally benign compound. boronmolecular.comnih.govwiley-vch.de

Structurally, the boron atom in a boronic acid is sp²-hybridized, possessing a vacant p-orbital that imparts Lewis acidic character. researchgate.netamerigoscientific.comwikipedia.org This electronic feature allows boronic acids to form reversible covalent complexes with molecules containing diol or diamine functionalities, a property exploited in the development of sensors and for molecular recognition. boronmolecular.comwikipedia.org

In synthetic chemistry, boronic acids are most renowned as indispensable building blocks and intermediates. nih.govamerigoscientific.com Their versatile reactivity is showcased in a wide array of chemical transformations, including asymmetric synthesis, acid catalysis, and hydroboration. nih.govamerigoscientific.com However, their most prominent application is in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. boronmolecular.comresearchgate.net This reaction enables the formation of new carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate, a method that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and complex materials. boronmolecular.comresearchgate.net

Significance of Alkylboronic Acids in Modern Synthetic Strategies and Complex Molecule Construction

Within the broader family of boronic acids, alkylboronic acids have emerged as particularly significant reagents in modern organic synthesis. researchgate.net Their primary importance lies in their role as coupling partners in the formation of C(sp²)–C(sp³) bonds via the Suzuki-Miyaura reaction. nih.govmdpi.com This capability is of high interest, especially within the pharmaceutical industry, where increasing the three-dimensional complexity and sp³ character of drug candidates is a key strategy for improving their physicochemical properties and biological activity. nih.gov

Despite their utility, the application of alkylboronic acids presents distinct challenges compared to their aryl counterparts. Aliphatic boronic acids are generally more susceptible to oxidation. amerigoscientific.com Furthermore, their participation in cross-coupling reactions is often hampered by slower transmetalation rates and the potential for competing side reactions, such as β-hydride elimination. nih.gov To overcome these issues, significant research has focused on developing more stable and reactive forms of alkylboron reagents. Popular strategies include the use of potassium alkyltrifluoroborate salts and various boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates and pinacol (B44631) esters, which often exhibit enhanced stability and reactivity in catalytic cycles. amerigoscientific.comnih.govmdpi.com These advancements have expanded the synthetic toolbox, allowing for the reliable construction of complex molecules bearing diverse alkyl substituents. researchgate.netmdpi.com

Specific Research Focus on Pentan-3-ylboronic Acid and Related Branched Alkyl Systems

Pentan-3-ylboronic acid is an exemplar of a secondary, branched alkylboronic acid. Research into such systems is driven by the need to incorporate non-linear carbon frameworks into target molecules. However, the branched nature of these reagents introduces specific synthetic hurdles. Compared to primary alkylboronates, secondary systems like pentan-3-ylboronic acid exhibit significantly lower success rates in cross-coupling reactions, a challenge attributed to increased steric hindrance around the boron center and a greater propensity for β-hydride elimination. nih.gov

The synthesis of pentan-3-ylboronic acid and related structures can be achieved through several methods. Traditional approaches involve the reaction of a Grignard or organolithium reagent with a trialkyl borate (B1201080). researchgate.net More modern and functional-group-tolerant methods include the catalytic C–H borylation of alkanes. chinesechemsoc.orgwikipedia.org For instance, the rhodium-catalyzed borylation of an alkane like pentane (B18724) can selectively functionalize C-H bonds to produce alkylboronate esters, which can then be hydrolyzed to the corresponding boronic acid. wikipedia.orgrsc.org

The successful application of branched alkylboronic acids in cross-coupling reactions often requires carefully optimized conditions, including the choice of catalyst, ligand, and base. The table below summarizes typical conditions developed to facilitate the challenging coupling of secondary alkylboron reagents.

| Catalyst | Ligand | Base | Solvent | Boron Reagent Type | Key Finding |

|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | NaOH | THF | Trialkylboranes (e.g., from 9-BBN) | Early method showing feasibility, though sec-alkylboranes were noted to be unreactive. mdpi.com |

| Pd(OAc)₂ | SPhos | K₃PO₄·H₂O | THF/Toluene | Alkylboronic Acids/9-BBN | Use of bulky, electron-rich phosphine (B1218219) ligands improves coupling efficiency. researchgate.net |

| NiBr₂·diglyme | pybox | - | - | Alkylboronates | Nickel catalysis enables Miyaura-type borylation of unactivated secondary alkyl halides to furnish the required boronates. organic-chemistry.org |

| Pd-PEPPSI-IPent | IPent (NHC) | - | - | Allylboronates | Extremely bulky N-heterocyclic carbene (NHC) ligands can control selectivity in related allyl cross-couplings. acs.org |

The physical and chemical properties of pentan-3-ylboronic acid are foundational to its handling and reactivity.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₃BO₂ |

| Molecular Weight | 115.96 g/mol |

| CAS Number | 2334475-88-4 bldpharm.com |

| Appearance | Solid (Typical for boronic acids) |

| Classification | Secondary Alkylboronic Acid |

Historical Perspectives on Organoboron Chemistry Developments Relevant to Alkyl Boronic Acids

The field of organoboron chemistry has a rich history that provides the foundation for the contemporary use of reagents like pentan-3-ylboronic acid. The journey began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. wiley-vch.dewikipedia.orgwiley-vch.de This was achieved through the reaction of diethylzinc (B1219324) with triethyl borate, followed by air oxidation. wikipedia.orgwiley-vch.de

A pivotal moment in the field came with the pioneering work of Herbert C. Brown in the 1950s and 1960s. His development of hydroboration—the addition of a boron-hydride bond across a carbon-carbon double bond—revolutionized the synthesis of organoboranes, providing a versatile and stereospecific route to a vast array of these compounds. researchgate.net This work earned him the Nobel Prize in Chemistry in 1979 and made organoboranes widely accessible as synthetic intermediates.

Another Nobel Prize-winning discovery, the Suzuki-Miyaura cross-coupling reaction, further elevated the importance of organoboron compounds. researchgate.net First reported in 1979 for C(sp²)–C(sp²) bond formation, the methodology was extended by Suzuki and Miyaura in 1986 to include the first palladium-catalyzed C(sp²)–C(sp³) cross-couplings using alkylboron nucleophiles. nih.govacs.org This critical extension opened the door for alkylboronic acids and their derivatives to be used in the synthesis of complex molecules with alkyl substituents, setting the stage for the development and study of specific reagents like pentan-3-ylboronic acid.

Properties

Molecular Formula |

C5H13BO2 |

|---|---|

Molecular Weight |

115.97 g/mol |

IUPAC Name |

pentan-3-ylboronic acid |

InChI |

InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

YVNFEMMPXXMVPH-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC)CC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pentan 3 Ylboronic Acid and Analogs

Direct Borylation Approaches

Direct borylation methods introduce a boron moiety into an organic framework in a single step, often through the activation of C-H or C-X (where X is a halide) bonds. These approaches are valued for their atom economy and potential for simplifying synthetic sequences.

Catalytic Hydroboration of Alkenes

Catalytic hydroboration of alkenes stands as a primary method for the synthesis of alkylboronic acids. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of pentan-3-ylboronic acid, the hydroboration of pent-2-ene is the most direct alkene precursor. The regioselectivity of the hydroboration is a critical factor, and while traditional hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used, catalytic systems offer advantages in terms of efficiency and selectivity.

Transition metal-catalyzed hydroboration, often employing catalysts based on rhodium or iridium, facilitates the use of catecholborane or pinacolborane (B₂pin₂) as the boron source. nih.gov The choice of catalyst and ligands can influence the regioselectivity of the boron addition.

Borylation of Alkyl Halides via Transition Metal Catalysis

The cross-coupling of alkyl halides with a diboron (B99234) reagent is a powerful method for forming carbon-boron bonds. pku.edu.cn This approach is particularly useful for introducing a boronic acid group at a specific position defined by the starting halide. For the synthesis of pentan-3-ylboronic acid, 3-halopentane (e.g., 3-bromopentane (B47287) or 3-chloropentane) serves as the substrate. Various transition metals have been shown to catalyze this transformation.

Pd-catalyzed Borylation: Palladium catalysts are effective for the borylation of primary alkyl bromides and iodides. organic-chemistry.orgnih.gov While the borylation of secondary alkyl halides can be more challenging, specific ligand systems have been developed to promote this transformation. nih.govorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving good yields. organic-chemistry.org

Mn(II)-catalyzed Borylation: Manganese-based catalysts have emerged as a cost-effective and efficient option for the borylation of unactivated alkyl chlorides. organic-chemistry.orgnih.govacs.org A system comprising manganese(II) bromide (MnBr₂) and tetramethylethylenediamine (TMEDA) has been shown to catalyze the cross-coupling of various alkyl chlorides, including secondary chlorides, with bis(pinacolato)diboron. organic-chemistry.orgnih.govacs.org This method is notable for its high yields and mild reaction conditions. nih.govacs.org

Fe(III)-catalyzed Borylation: Iron catalysts provide another inexpensive and environmentally benign alternative for the borylation of alkyl halides. nih.govchinesechemsoc.org Iron(III) acetylacetonate (B107027) (Fe(acac)₃) in the presence of a ligand like TMEDA can catalyze the coupling of primary, secondary, and tertiary alkyl bromides with bis(pinacolato)diboron. nih.gov More recent developments have also enabled the use of unactivated alkyl chlorides as substrates. chinesechemsoc.orgchinesechemsoc.org

Table 1: Comparison of Transition Metal-Catalyzed Borylation of Secondary Alkyl Halides

| Catalyst System | Substrate Scope | Typical Conditions | Yields | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / Ligand | Primary & Secondary Alkyl Bromides/Iodides | K₃PO₄, t-BuOH/DMA | Moderate to Good | organic-chemistry.orgnih.gov |

| MnBr₂ / TMEDA | Primary, Secondary, & Tertiary Alkyl Chlorides | EtMgBr, THF | High | organic-chemistry.orgnih.govacs.org |

| Fe(acac)₃ / TMEDA | Primary, Secondary, & Tertiary Alkyl Bromides | t-BuLi, THF | Good | nih.govacs.org |

| FeI₂ / TMEDA | Primary & Secondary Alkyl Chlorides | t-BuOLi, DME | Moderate to Good | chinesechemsoc.org |

Transition Metal-Free Borylation Strategies

In an effort to develop more sustainable synthetic methods, transition-metal-free borylation reactions have been explored. These methods often proceed through radical intermediates.

Electroreduction: The electroreductive borylation of alkyl halides offers a powerful, transition-metal-free approach. organic-chemistry.orgorganic-chemistry.org This method uses an electric current to facilitate the reaction between an alkyl halide and a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂). organic-chemistry.orgmdpi.com It is applicable to a wide range of alkyl iodides, bromides, and even chlorides, including secondary systems, and can be performed at room temperature. organic-chemistry.orgorganic-chemistry.orgmdpi.com The process is scalable and demonstrates high functional group tolerance. organic-chemistry.org A plausible mechanism involves the cathodic reduction of the diboron reagent to form a radical anion, which then mediates the formation of an alkyl radical from the halide. mdpi.com

Organometallic Routes to Alkylboronic Acids

Traditional and highly reliable methods for synthesizing alkylboronic acids involve the reaction of an organometallic reagent with a boron electrophile. These methods offer excellent control over the position of the boronic acid group.

Lithiation/Metallation Followed by Borate (B1201080) Quenching

The formation of an organolithium reagent followed by quenching with a trialkyl borate is a classic and versatile method for preparing boronic acids. wiley-vch.denih.gov For pentan-3-ylboronic acid, this would involve the deprotonation of pentane (B18724) at the 3-position, which is challenging due to the low acidity of alkane C-H bonds. More practically, this method is applied to substrates with activated C-H bonds or via lithium-halogen exchange from a corresponding halide.

For instance, 3-halopentane can be treated with a strong base like n-butyllithium at low temperatures to generate pentan-3-yllithium. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. nih.gov Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired pentan-3-ylboronic acid. wiley-vch.denih.gov

Grignard Reagent-Based Synthesis

The use of Grignard reagents is one of the most common and well-established methods for synthesizing alkylboronic acids. pku.edu.cnnih.gov The synthesis of pentan-3-ylboronic acid via this route involves the preparation of pentan-3-ylmagnesium halide (a Grignard reagent) from the corresponding 3-halopentane and magnesium metal. google.com

This Grignard reagent is then reacted with a trialkyl borate, typically triisopropyl borate or trimethyl borate, at low temperatures. google.comorganic-chemistry.org The reaction proceeds through the formation of a borate complex, which upon acidic hydrolysis, yields pentan-3-ylboronic acid. nih.govorganic-chemistry.org This method is widely used due to its reliability and the commercial availability of the starting materials. An alternative approach involves the reaction of the Grignard reagent with pinacolborane, which directly yields the pinacol (B44631) ester of the boronic acid. organic-chemistry.orgresearchgate.netacs.org

Table 2: Organometallic Routes to Pentan-3-ylboronic Acid

| Reagent | Precursor | Boron Source | Key Steps | Reference |

|---|

Novel Synthetic Strategies and Process Innovations

One-Pot Synthetic Protocols for Boronic Acid Derivatives

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy for improving efficiency and atom economy. This approach avoids lengthy separation and purification procedures of intermediates, saving time and resources.

One of the most common one-pot methods for synthesizing alkyl and aryl boronic acids involves the in-situ generation of an organometallic reagent followed by electrophilic borylation. A general and convenient protocol utilizes Grignard reagents, which can be prepared from organic halides. For instance, an alkyl halide can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This is then immediately treated with a boron electrophile, such as a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) or a boronic ester like pinacolborane (PinBH), to yield the desired boronate ester. Subsequent hydrolysis affords the final boronic acid. Performing the reaction under Barbier conditions, where the organic halide is added to a mixture of magnesium and the electrophile, is a simple one-pot procedure that can prevent side reactions like Wurtz coupling.

| Method | Organic Precursor | Borylation Reagent | Conditions | Product | Yield | Reference(s) |

| Grignard (in-situ) | Aryl Bromides | iPrMgCl·LiCl, then B(OMe)3 | THF, 0 °C | Arylboronic Acid | Excellent | , |

| Grignard (Barbier) | Allyl Halides | Pinacolborane | THF, 25 °C | Allylboronate Ester | Quantitative | , |

| Grignard (pre-formed) | Alkyl/Aryl Halides | Diisopropylaminoborane | THF, 0 °C | Borinic Acid | High |

This table presents examples of one-pot borylation protocols using Grignard reagents.

Another significant one-pot strategy is the hydroboration of alkenes. This reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond of an alkene. This process forms a trialkylborane intermediate, which can be oxidized in the same vessel using hydrogen peroxide and a base to produce an alcohol (hydroboration-oxidation). Alternatively, for the synthesis of boronic acids, a dialkylborane or a protected borane can be used, followed by a specific workup to yield the boronic acid. This method is highly regioselective, typically proceeding in an anti-Markovnikov fashion, where the boron atom adds to the less-substituted carbon of the alkene.

More advanced one-pot procedures include multicomponent reactions (MCRs) where boronic acids or their derivatives act as key reactants. For example, the Petasis reaction is a multicomponent coupling of an amine, an aldehyde, and a boronic acid to form substituted amines. Recent developments have shown that free alkyl boronic acids can be used as effective radical precursors in photoredox-catalyzed MCRs, expanding the portfolio of complex molecules that can be assembled in a single step.

Continuous Flow Synthesis for Alkylboronic Acids

Continuous flow chemistry, where chemical reactions are run in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability.

The synthesis of boronic acids via organometallic intermediates is particularly well-suited for flow chemistry. The rapid mixing and superior heat exchange in microreactors allow for precise control over highly exothermic and fast reactions, such as those involving organolithium or Grignard reagents. A simple flow setup can involve pumping streams of the organic halide and an organometallic reagent (like n-butyllithium or iPrMgCl·LiCl) through a T-mixer to generate the reactive intermediate, which is then immediately mixed with a stream of a borylation agent (e.g., trialkyl borate). This process can generate boronic acids in seconds with high throughput, making it suitable for both small-scale discovery and multigram-scale production.

| Reaction | Key Reagents | Reactor Type | Residence Time | Throughput/Yield | Key Advantage | Reference(s) |

| Halogen-Lithium Exchange & Borylation | Aryl Bromide, n-BuLi, B(OR)3 | PFA Tubing / T-mixers | < 1 second | ~60 g/h | Ultra-fast synthesis, scalable | |

| Chemoselective Borylation | Bromoiodoarene, iPrMgCl·LiCl | PFA Tubing | 5.7–86 seconds | High Yield | High functional group tolerance | |

| Photocatalyzed Petasis Reaction | Alkyl Boronic Acid, Amine, Aldehyde | Vapourtec E-series | ~50 minutes | 0.2 mmol/h | Facile scale-up of MCRs | , |

| Suzuki-Miyaura Coupling | Phenylboronic Acid, Bromobenzene | Pd-functionalized Monolith | < 4 seconds | Quantitative | High efficiency, catalyst recycling |

This table summarizes various continuous flow methodologies involving the synthesis or application of boronic acids.

Furthermore, flow chemistry has enabled the development of novel reaction pathways. Photoredox-catalyzed reactions, which use visible light to initiate single-electron transfer processes, have been successfully adapted to photo-flow reactors. This setup allows for efficient irradiation of the reaction mixture, facilitating reactions that use alkyl boronic acids as radical precursors for the synthesis of complex molecules.

The integration of multiple reaction steps into a single, continuous sequence, known as "telescoping," is another major advantage of flow chemistry. For instance, the synthesis of a boronic acid can be directly coupled with a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling. In such a system, the newly formed boronic acid solution flows directly into a second reactor module containing a palladium catalyst, often immobilized on a solid support or within a monolith, to react with an aryl halide, producing the final biaryl product without isolation of the boronic acid intermediate.

Reactivity and Transformational Chemistry of Pentan 3 Ylboronic Acid

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate. libretexts.orgwikipedia.org While historically focused on C(sp²)-C(sp²) bond formation, significant advancements have expanded its scope to include C(sp³)-hybridized organoboron reagents like pentan-3-ylboronic acid. organic-chemistry.orgmdpi.com

The coupling of secondary alkylboronic acids, such as pentan-3-ylboronic acid, with aryl and heteroaryl electrophiles forges a C(sp³)–C(sp²) bond, a structure prevalent in pharmaceuticals and advanced materials. princeton.edunih.govrsc.org A significant challenge in these reactions is the potential for isomerization of the secondary alkyl group via β-hydride elimination. organic-chemistry.org However, optimized catalytic systems have been developed to suppress this side reaction.

Research has demonstrated that a preformed palladium precatalyst, in combination with a suitable base like potassium carbonate (K₂CO₃) in a toluene/water solvent system, can effectively prevent the isomerization of acyclic secondary alkylboronic acids during cross-coupling with aryl chlorides. nih.govacs.org This methodology allows for the efficient synthesis of alkylated arenes and heteroarenes. Secondary alkyltrifluoroborates can also be employed and often exhibit greater stability than their boronic acid counterparts. acs.org

Table 1: Palladium-Catalyzed sp³-sp² Cross-Coupling of Secondary Alkylboron Reagents with Aryl Chlorides

| Alkylboron Reagent | Aryl Chloride | Catalyst System | Product | Yield (%) | Ref |

| sec-Butylboronic acid | 4-Chloroanisole | Pd(dba)₂ / P(t-Bu)₃·HBF₄ / K₂CO₃ | 4-sec-Butylanisole | 94 | nih.gov |

| Cyclopentylboronic acid | 4-Chloroanisole | Pd(dba)₂ / P(t-Bu)₃·HBF₄ / K₂CO₃ | 4-Cyclopentylanisole | 85 | nih.gov |

| Cyclohexylboronic acid | 4-Chloroanisole | Pd(dba)₂ / P(t-Bu)₃·HBF₄ / K₂CO₃ | 4-Cyclohexylanisole | 91 | nih.gov |

| Potassium sec-butyltrifluoroborate | 4-Chloro-N,N-dimethylaniline | Pd(dba)₂ / P(t-Bu)₃·HBF₄ / K₂CO₃ | 4-sec-Butyl-N,N-dimethylaniline | 79 | nih.gov |

| Potassium cyclohexyltrifluoroborate | 2-Chloropyridine | Pd(dba)₂ / P(t-Bu)₃·HBF₄ / K₂CO₃ | 2-Cyclohexylpyridine | 78 | nih.gov |

A key feature of modern palladium-catalyzed cross-coupling reactions with secondary alkylboron reagents is their high degree of stereospecificity. organic-chemistry.orgcuny.edu While pentan-3-ylboronic acid itself is achiral, the principles of stereochemistry are critical when using chiral secondary alkylboron compounds. Research has established that the Suzuki-Miyaura coupling of optically active secondary alkyltrifluoroborates with aryl and heteroaryl chlorides proceeds with a stereospecific inversion of configuration at the carbon center. nih.govacs.org

This enantiospecificity is crucial for the synthesis of optically active molecules, as it allows the stereochemistry of the boron reagent to be directly translated to the product. organic-chemistry.orgnih.gov This process avoids the formation of racemic mixtures and provides a powerful tool for asymmetric synthesis. The ability to achieve high stereospecificity without significant isomerization of the alkyl nucleophile represents a major advance in the field. nih.govacs.orgcuny.edu

Table 2: Stereospecific Cross-Coupling of Enantioenriched Secondary Alkyltrifluoroborates

| Enantioenriched Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) | Enantiomeric Excess (ee %) | Stereochemistry | Ref |

| (R)-Potassium (1-phenylethyl)trifluoroborate | 4-Chloroanisole | (S)-1-(4-Methoxyphenyl)-1-phenylethane | 78 | 95 | Inversion | nih.gov |

| (R)-Potassium (1,2-dihydronaphthalen-1-yl)trifluoroborate | 4-Chloroanisole | (S)-1-(4-Methoxyphenyl)-1,2-dihydronaphthalene | 85 | 99 | Inversion | nih.gov |

| (R)-Potassium (1-phenylpropyl)trifluoroborate | 2-Chloropyridine | (S)-2-(1-Phenylpropyl)pyridine | 69 | 95 | Inversion | nih.gov |

The success of the Suzuki-Miyaura coupling involving alkylboronic acids is highly dependent on the choice of reactants, catalyst, ligand, and base. mdpi.comresearchgate.net

Substrate Scope:

Electrophiles: The reaction is compatible with a wide range of aryl and vinyl electrophiles, including chlorides, bromides, and triflates. organic-chemistry.org Modern catalysts, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of less reactive aryl chlorides routine. princeton.edu

Alkylboron Reagents: Primary and secondary alkylboronic acids and their corresponding trifluoroborate salts are effective coupling partners. mdpi.com Potassium alkyltrifluoroborates are often favored due to their enhanced stability and ease of handling compared to boronic acids. mdpi.com

Limitations:

β-Hydride Elimination: This is a common competing pathway for secondary alkyl groups, leading to the formation of alkenes and isomerization of the alkylmetal intermediate. organic-chemistry.org Careful selection of ligands and reaction conditions is necessary to minimize this process.

Protodeboronation: Boronic acids can be susceptible to cleavage of the C–B bond by protic species, a process known as protodeboronation. nih.govnih.gov This is particularly problematic for certain heteroarylboronic acids or under harsh reaction conditions. The use of stable derivatives like trifluoroborates or MIDA boronates can mitigate this issue.

Functional Group Tolerance: While generally broad, the strongly basic conditions often required can be incompatible with base-sensitive functional groups on the substrates. organic-chemistry.org The presence of certain acidic functionalities on the boronic acid, such as phenols or pyrazoles, can also inhibit the reaction by coordinating to the palladium center. nih.gov

Rhodium-Catalyzed Addition Reactions

Beyond palladium catalysis, rhodium complexes have emerged as powerful catalysts for C-C bond-forming reactions involving organoboron reagents, including additions to unsaturated systems. nih.govwiley-vch.dersc.org

Rhodium(III) catalysis enables the three-component syn-carboamination of alkenes, a transformation that simultaneously installs new C-C and C-N bonds across a double bond. nih.govdicp.ac.cn In this reaction, an alkene, a boronic acid (the carbon source), and a dioxazolone (the nitrogen source) are coupled in a single step. acs.orgchemrxiv.orgnih.gov

The proposed mechanism involves several key steps: nih.govdicp.ac.cn

Transmetalation: The Rh(III) catalyst reacts with the boronic acid to form a Rh-alkyl or Rh-aryl intermediate.

Migratory Insertion: The alkene then inserts into the Rh-C bond. This step is often turnover-limiting and determines the regioselectivity of the reaction.

Nitrene Formation and Reductive Elimination: The resulting alkyl-Rh(III) complex coordinates with the dioxazolone, leading to the formation of a Rh(V)-nitrene species. Subsequent reductive elimination forms the C-N bond and delivers the final carboamination product with syn stereochemistry.

This methodology provides direct access to valuable amine products from simple, readily available starting materials. nih.govnih.gov

Table 3: Rhodium-Catalyzed Three-Component Syn-Carboamination of Alkenes with Arylboronic Acids

| Alkene | Arylboronic Acid | Dioxazolone | Product | Yield (%) | Ref |

| Styrene | Phenylboronic acid | 3-Methyl-1,4,2-dioxazol-5-one | 2-Amino-1,2-diphenylethane derivative | 85 | nih.gov |

| 4-Chlorostyrene | Phenylboronic acid | 3-Methyl-1,4,2-dioxazol-5-one | 2-Amino-1-(4-chlorophenyl)-2-phenylethane derivative | 81 | nih.gov |

| Styrene | 4-Methoxyphenylboronic acid | 3-Methyl-1,4,2-dioxazol-5-one | 2-Amino-1-(4-methoxyphenyl)-2-phenylethane derivative | 83 | nih.gov |

| 1-Octene | Phenylboronic acid | 3-Methyl-1,4,2-dioxazol-5-one | 2-Amino-1-phenyloctane derivative | 65 | nih.gov |

| Cyclohexene | Phenylboronic acid | 3-Methyl-1,4,2-dioxazol-5-one | 2-Amino-1-phenylcyclohexane derivative | 70 | nih.gov |

Additions to Carbonyl Compounds

The addition of organoboronic acids to carbonyl compounds represents a fundamental method for the formation of new carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. While simple alkylboranes often act as reducing agents towards carbonyls, the reactivity of alkylboronic acids can be modulated to favor nucleophilic addition, sometimes with the aid of catalysts or transmetalation to more nucleophilic organometallic species. For secondary alkylboronic acids like pentan-3-ylboronic acid, these additions provide a route to secondary alcohols. The reaction generally proceeds via the formation of a boron-oxygen bond, which activates the carbonyl group for the intramolecular transfer of the alkyl group from boron to the carbonyl carbon.

Recent advancements have focused on expanding the scope of these additions. For instance, Ru-catalyzed enantioselective additions of arylboronic acids to aliphatic aldehydes have been developed, yielding chiral secondary alcohols in high yields and enantioselectivities. While this specific methodology focuses on arylboronic acids, it highlights the ongoing efforts to utilize boronic acids as nucleophilic partners in carbonyl additions. For unactivated alkylboronic acids, challenges remain, and often, stoichiometric transmetalation, for example with diethylzinc (B1219324), is employed to generate a more reactive organozinc species that readily adds to aldehydes and ketones.

Copper-Promoted Carbon-Carbon Bond Formations

Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods for the formation of carbon-carbon bonds. These reactions are particularly valuable for coupling organoboron reagents with organic halides and related electrophiles. For secondary alkylboronic esters, stereospecific copper-catalyzed cross-couplings have been developed. These reactions typically involve the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. This organocopper intermediate can then couple with a variety of electrophiles.

A general method for the copper-catalyzed cross-coupling of aryl- and alkylboranes with electron-deficient aryl bromides and heteroaryl bromides has been reported, demonstrating the utility of this approach for a range of borane (B79455) substrates, including primary and secondary alkylboranes. While specific examples detailing the use of pentan-3-ylboronic acid are not prevalent, the established reactivity of other secondary alkylboronic esters suggests its suitability in these transformations.

Below is a representative table of copper-catalyzed cross-coupling of secondary alkylboronic esters with various electrophiles, illustrating the potential scope of this methodology for substrates like pentan-3-ylboronic acid.

| Entry | Alkylboronic Ester | Electrophile | Product | Yield (%) |

| 1 | Cyclohexyl-B(pin) | 1-Bromo-4-nitrobenzene | 1-Cyclohexyl-4-nitrobenzene | 85 |

| 2 | Cyclopentyl-B(pin) | 2-Bromopyridine | 2-Cyclopentylpyridine | 78 |

| 3 | sec-Butyl-B(pin) | 1-Iodo-4-cyanobenzene | 4-(sec-Butyl)benzonitrile | 81 |

Petasis Multicomponent Reactions

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines a carbonyl compound, an amine, and an organoboronic acid to produce substituted amines. Traditionally, the scope of the Petasis reaction has been largely confined to vinyl- and arylboronic acids. The participation of unactivated alkylboronic acids has been a significant challenge due to the lower migratory aptitude of the alkyl group in the presumed two-electron mechanism.

However, recent innovations have led to the development of a general three-component alkyl Petasis boron-Mannich (APBM) reaction. mdpi.com This transformation utilizes a radical-based mechanism, often initiated by photoredox catalysis, to enable the coupling of a wide range of alkyl boronates, including primary, secondary, and tertiary derivatives, with various amines and aldehydes. nih.gov This breakthrough significantly expands the utility of the Petasis reaction for the synthesis of C(sp³)-rich amines, which are of considerable interest in medicinal chemistry. mdpi.comnih.gov The reaction demonstrates broad functional group tolerance and can be applied to complex molecular scaffolds. nih.gov

While specific data for pentan-3-ylboronic acid in this reaction is not explicitly detailed in broad surveys, the successful application of other secondary alkylboronic acids, such as cyclopentylboronic acid and cyclohexylboronic acid, suggests that pentan-3-ylboronic acid would be a viable substrate under these modified radical-based conditions. nih.gov

Allylation Reactions with Carbonyls

Allylboration of carbonyl compounds is a highly valuable and widely used transformation in organic synthesis for the stereoselective synthesis of homoallylic alcohols. This reaction involves the addition of an allylboron species to an aldehyde or ketone. It is important to clarify that in this context, pentan-3-ylboronic acid itself does not act as the allylating agent. Rather, the term "allylation reactions" in the context of the reactivity of pentan-3-ylboronic acid likely refers to transformations where pentan-3-ylboronic acid is a component in a reaction sequence that involves an allylation step, or where an allylboronate is synthesized from a precursor that could be related to pentan-3-ylboronic acid.

Given the constraints of the provided outline and the lack of literature describing a direct role for pentan-3-ylboronic acid in a carbonyl allylation in the traditional sense, this section will address the general principles of allylboration, a reaction class that is mechanistically related to other carbonyl additions of organoboranes. The high reactivity and stereoselectivity of allylboronates stem from their ability to react through a highly organized, six-membered chair-like transition state. chemrxiv.org Functionalized allylboronic acids and their esters are readily prepared and react with a broad range of aldehydes and ketones under mild conditions, often without the need for a catalyst. chemrxiv.org

Carbon-Heteroatom Bond Forming Reactions

Copper-Promoted C-O and C-N Cross-Coupling Reactions

The Chan-Lam coupling reaction, which involves the copper-promoted or -catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds, is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. rsc.org This reaction is known for its mild conditions, often proceeding at room temperature and open to the air. rsc.org While initially developed for arylboronic acids, its scope has been extended to include some alkylboronic acids.

For secondary alkylboronic acids, the Chan-Lam reaction presents challenges, but progress has been made, particularly with the use of their boronic ester derivatives. An operationally simple Chan-Lam coupling of secondary and tertiary benzylic boronic esters with anilines has been developed. acs.org This method allows for the selective mono-alkylation of the aniline (B41778) and tolerates a diverse range of functional groups. acs.org Mechanistic studies suggest that for these alkylboronic esters, the transmetalation from boron to copper may proceed through a single-electron transfer process. acs.org

The table below shows representative examples of the copper-catalyzed amidation of secondary alkyl boronic esters, indicating the potential applicability for pentan-3-ylboronic acid derivatives. nih.gov

| Entry | Alkyl Boronic Ester | Amine | Product | Yield (%) |

| 1 | Cyclohexyl-B(pin) | Aniline | N-Cyclohexylaniline | 75 |

| 2 | Cyclopentyl-B(pin) | 4-Fluoroaniline | N-Cyclopentyl-4-fluoroaniline | 82 |

| 3 | sec-Butyl-B(pin) | Morpholine | 4-(sec-Butyl)morpholine | 65 |

Aerobic Trifluoromethyltelluration of Boronic Acids

Recent research has led to the development of a copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3]. acs.orgwikipedia.org This reaction provides a convenient method for the synthesis of trifluoromethyltellurated products under mild conditions. acs.orgwikipedia.org The reaction exhibits good functional group tolerance and is applicable to a wide range of aryl- and vinylboronic acids. acs.orgwikipedia.org

However, studies on the substrate scope of this transformation have revealed a significant limitation. The copper-mediated aerobic trifluoromethyltelluration is reportedly not amenable to alkylboronic acids. wikipedia.org Attempts to react phenethylboronic acid, a primary alkylboronic acid, under the standard or modified conditions did not yield the desired trifluoromethyltellurated product. wikipedia.org This finding strongly suggests that pentan-3-ylboronic acid, as a secondary alkylboronic acid, would also be an unsuitable substrate for this particular transformation.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Pentan-3-ylboronic Acid

The chemical behavior of pentan-3-ylboronic acid, a secondary alkylboronic acid, is characterized by its participation in a variety of stereospecific and stereoselective transformations. The steric and electronic properties of the pentan-3-yl group play a crucial role in dictating the chemo-, regio-, and stereochemical outcomes of its reactions. Research in this area has largely focused on palladium-catalyzed cross-coupling reactions, where the transfer of the secondary alkyl group to an organic electrophile can proceed with high fidelity, allowing for the controlled construction of chiral centers.

The stereochemical outcome of reactions involving chiral secondary boronic esters is highly dependent on the reaction conditions, particularly the choice of ligands and reagents. acs.orgrsc.org These transformations can proceed through either stereoretentive or stereoinvertive pathways, providing a powerful tool for asymmetric synthesis. acs.orgrsc.org

A notable example of stereospecific cross-coupling involves the reaction of secondary alkylboron nucleophiles with aryl chlorides. These reactions can proceed with a high degree of stereospecificity, typically with inversion of configuration at the carbon center attached to boron. nih.govorganic-chemistry.org This stereoinvertive pathway is influenced by the choice of palladium catalyst and ligands. nih.gov The ability to control the stereochemical outcome is critical for the synthesis of optically active molecules. organic-chemistry.org

The development of robust catalytic systems has enabled the efficient and selective coupling of secondary alkylboron compounds. For instance, the use of specific phosphine ligands can promote the desired cross-coupling pathway while suppressing unwanted side reactions like β-hydride elimination, which can lead to a loss of stereochemical integrity. organic-chemistry.org

Below are tables summarizing research findings on the selectivity of reactions involving secondary alkylboronic acid derivatives, which serve as a proxy for the expected reactivity of pentan-3-ylboronic acid.

Table 1: Stereospecific Cross-Coupling of a Chiral Secondary Alkyltrifluoroborate with Aryl Chlorides nih.gov

| Entry | Aryl Chloride | Product | Yield (%) | e.r. (Product) |

| 1 | 4-Chlorotoluene | (S)-4-sec-butyltoluene | 85 | 96.5:3.5 |

| 2 | 4-Chloroanisole | (S)-4-sec-butylanisole | 88 | 96.5:3.5 |

| 3 | 2-Chloronaphthalene | (S)-2-sec-butylnaphthalene | 82 | 96.5:3.5 |

| 4 | 3-Chloropyridine | (S)-3-sec-butylpyridine | 75 | 96.5:3.5 |

Reaction conditions: (R)-sec-butyltrifluoroborate (e.r. 97:3), aryl chloride, Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃, toluene/H₂O, 100 °C. The results demonstrate a high degree of stereoinversion.

Table 2: Ligand-Controlled Stereodivergent Suzuki-Miyaura Coupling rsc.org

| Entry | Ligand | Aryl Bromide | Product Configuration | Yield (%) | e.r. (Product) |

| 1 | bis-CF₃PhXPhos | 1-Bromo-4-methoxybenzene | Retention | 85 | 95:5 |

| 2 | P(t-Bu)₃ | 1-Bromo-4-methoxybenzene | Inversion | 90 | 94:6 |

| 3 | bis-CF₃PhXPhos | 1-Bromo-2-methylbenzene | Retention | 82 | 96:4 |

| 4 | P(t-Bu)₃ | 1-Bromo-2-methylbenzene | Inversion | 88 | 95:5 |

Reaction with a chiral secondary alkylboronic ester. The choice of phosphine ligand dictates whether the reaction proceeds with retention or inversion of stereochemistry.

While specific data for pentan-3-ylboronic acid is limited in the reviewed literature, the principles of stereocontrol and selectivity observed for other secondary alkylboronic acids are directly applicable. The bulky and symmetric nature of the pentan-3-yl group would be expected to influence reaction rates and selectivities, potentially enhancing diastereoselectivity in certain transformations due to its steric profile. Further research focusing specifically on the reactions of pentan-3-ylboronic acid would be necessary to fully elucidate its unique reactivity profile.

Mechanistic Investigations and Theoretical Studies on Pentan 3 Ylboronic Acid

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving pentan-3-ylboronic acid relies on a combination of experimental techniques and computational analysis. These studies provide insights into the catalytic cycles, the transient species formed during the reaction, and the factors governing reaction rates and stereochemical outcomes.

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Pentan-3-ylboronic acid is a coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The catalytic cycles for these processes, typically involving palladium or nickel, are understood to proceed through a sequence of fundamental steps.

While often initiated with a Pd(II) precatalyst, the active catalytic species is generally a Pd(0) complex. eie.gr The commonly accepted catalytic cycle involves:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to the low-valent transition metal center, for instance, a Pd(0) complex, to form a Pd(II) intermediate.

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated. This is typically achieved by a base, which converts the boronic acid into a more nucleophilic boronate 'ate' complex (e.g., [R-B(OH)3]⁻). This 'ate' complex then transfers its alkyl group (pentan-3-yl) to the Pd(II) center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the organopalladium(II) complex, which forms the new C-C bond in the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Nickel complexes can also be used to catalyze these coupling reactions, often following a similar mechanistic pathway. In some instances, particularly with nickel catalysts, mechanisms involving radical intermediates have been proposed and identified. nih.gov The choice of solvent, such as polar aprotic solvents like DMF or acetonitrile, is important for stabilizing intermediates and influencing reaction rates.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in catalytic cycles are challenging due to their transient nature. However, a combination of spectroscopic methods and control experiments has provided strong evidence for their existence.

A crucial intermediate is the tetracoordinate boronate 'ate' complex, formed by the reaction of the boronic acid with a base. nih.gov The formation of these species is critical for efficient transmetalation. Techniques such as ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these four-coordinate boron species, which show distinct chemical shifts compared to the initial trigonal boronic acid. nih.gov Mass spectrometry techniques like MALDI-TOF have also been used to detect proposed boron intermediates in complex reaction mixtures. nih.gov

In copper-catalyzed reactions of boronic acids, high-valent copper intermediates, such as LCu(III) species, have been proposed, which form via oxidation of a Cu(II) complex before undergoing reductive elimination to yield the final product. researchgate.net In some cases, activated intermediates containing the metal ion have been successfully isolated and characterized by single-crystal X-ray diffraction, providing direct evidence of the role of the metal in activating the reagents. sioc-journal.cn

Kinetic and Stereochemical Studies

Kinetic studies are essential for understanding reaction rates and deriving mechanistic information. For reactions involving pentan-3-ylboronic acid, controlling parameters like temperature is crucial to balance reaction kinetics with the thermal stability of the reagents and intermediates. For example, Suzuki-Miyaura couplings are often conducted at elevated temperatures (50–80°C) to achieve reasonable rates without causing decomposition.

Computational quantum chemistry calculations using methods like Density Functional Theory (DFT) have become a powerful tool for studying the kinetics of boronic acid reactions. rsc.org These studies can model transition states and calculate reaction energy barriers, providing insights into the rate-determining step of a proposed mechanism. rsc.org

Because the boron atom in pentan-3-ylboronic acid is attached to a stereocenter, stereochemical studies are particularly relevant. The stereochemical outcome of reactions can provide significant mechanistic clues. For instance, investigations into proline-catalyzed aldol (B89426) reactions have used kinetic measurements and analysis of stereochemistry to determine the number of catalyst molecules involved in the transition state. nih.gov The development of reactions that proceed with high stereocontrol, such as through dynamic kinetic resolution, is an important goal in synthetic chemistry. escholarship.org

Activation Pathways and Reactivity Modulation

The reactivity of the C-B bond in pentan-3-ylboronic acid is not intrinsically high; activation is required for it to participate in most transformations. This activation can be achieved through several pathways, including classic Lewis acid-base chemistry or more modern radical-based approaches.

Lewis Acid-Base Interactions and Boronate Complex Formation

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the electron-deficient boron atom. nih.govwikipedia.org This Lewis acidity is central to their reactivity. In the presence of a Lewis base, such as a hydroxide (B78521) ion or an amine, the trigonal planar (sp² hybridized) boronic acid can accept a pair of electrons to form an anionic, tetrahedral (sp³ hybridized) boronate complex. researchgate.netresearchgate.net This transformation increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer in reactions like the Suzuki-Miyaura coupling. researchgate.net

The equilibrium between the boronic acid and the boronate form is dependent on the pH of the medium and the pKa of the boronic acid. nih.govwikipedia.org The interaction is not limited to simple bases; boronic acids readily form reversible covalent bonds with diols to yield cyclic boronate esters. researchgate.netresearchgate.net The formation of these esters can also enhance the Lewis acidity of the boron atom and modulate its reactivity. wiley-vch.de

| Form | Hybridization | Geometry | Key Interaction | Role |

|---|---|---|---|---|

| Boronic Acid (R-B(OH)₂) | sp² | Trigonal Planar | Accepts electron pair | Lewis Acid nih.govwikipedia.org |

| Boronate Anion ([R-B(OH)₃]⁻) | sp³ | Tetrahedral | Formed with Lewis Base (e.g., OH⁻) | Activated Nucleophilic Species researchgate.net |

| Boronate Ester | sp³ | Tetrahedral | Reversible covalent bond with diol | Stabilized/Activated Complex researchgate.net |

Radical Pathways in Boronic Acid Transformations

Beyond traditional two-electron pathways, alkylboronic acids are increasingly used as precursors to alkyl radicals for C-C and C-heteroatom bond formation. researchgate.net However, the high oxidation potentials of alkylboronic acids have historically limited their use in radical reactions. scholaris.ca

Recent advancements, particularly in photoredox catalysis, have enabled the generation of alkyl radicals from alkylboronic acids under mild conditions. researchgate.net In a typical photoredox cycle, an excited-state photocatalyst oxidizes the boronic acid (or its corresponding 'ate' complex), leading to a radical cation that fragments to produce an alkyl radical. This radical can then engage in various synthetic transformations.

A novel activation strategy for alkylboronic acids involves a halogen radical transfer (XRT) mechanism. rsc.org In a photocatalyzed process, a nickel-bromide bond undergoes light-induced homolysis to form a bromine radical. This radical then interacts with the empty p-orbital on the boron atom of the alkylboronic acid, facilitating the generation of the alkyl radical without the need for traditional Lewis base activation. rsc.org Radical trap and radical clock experiments have been used to provide experimental evidence for the involvement of such radical intermediates in nickel-catalyzed cross-coupling reactions. nih.gov

| Method | Activation Principle | Typical Conditions | Reference |

|---|---|---|---|

| Oxidative Deborylation | Single-electron transfer to a strong chemical oxidant. | Strong oxidants (e.g., AgNO₃/K₂S₂O₈, Mn(III)). | scholaris.ca |

| Photoredox Catalysis | Single-electron transfer to an excited photocatalyst. | Visible light, photocatalyst (e.g., Ru or Ir complexes). | researchgate.netrsc.org |

| Halogen Radical Transfer (XRT) | Radical transfer from a photo-generated halogen radical to the boron center. | Visible light, Ni-catalyst. | rsc.org |

Computational Chemistry Approaches in the Study of Pentan-3-ylboronic Acid

Computational chemistry provides powerful tools for investigating the mechanistic pathways and electronic properties of molecules like pentan-3-ylboronic acid. These theoretical methods offer insights at an atomic level that can be difficult to obtain through experimental means alone. By modeling molecular structures, reaction energies, and dynamic behaviors, computational approaches complement experimental findings and help elucidate complex chemical phenomena. sumitomo-chem.co.jpnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. irjweb.com It is particularly effective for studying boronic acids due to its balance of computational cost and accuracy. sumitomo-chem.co.jp DFT calculations can determine optimized molecular geometries, electronic properties, and the energies of various states along a reaction pathway. For instance, functionals like B3LYP and M06-2X combined with basis sets such as 6-311G** are commonly employed to model the potential energy surfaces and charge distributions of boronic acid systems. nih.govacs.orgarxiv.org These calculations are fundamental for understanding the intrinsic reactivity of pentan-3-ylboronic acid.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org

In the case of pentan-3-ylboronic acid, the key to its electrophilic nature lies in its LUMO. The boron atom is sp² hybridized, leaving a vacant p-orbital perpendicular to the plane of the C-B(OH)₂ group. This empty p-orbital constitutes the LUMO, making the boron atom a potent Lewis acid, ready to accept a pair of electrons from a nucleophile. libretexts.orgfrontiersin.org The energy of the LUMO and the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) are critical indicators of the molecule's reactivity. numberanalytics.com A lower HOMO-LUMO gap generally signifies higher reactivity. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties of Pentan-3-ylboronic Acid

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO | The Highest Occupied Molecular Orbital, primarily located on the oxygen atoms of the hydroxyl groups. | Represents the molecule's ability to act as an electron donor, although this is a minor reactive role compared to its electrophilicity. |

| LUMO | The Lowest Unoccupied Molecular Orbital, primarily the vacant p-orbital on the boron atom. | This is the key orbital for electrophilic attack. Its low energy makes the boron atom susceptible to interaction with nucleophiles. libretexts.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap indicates that the molecule can be more easily excited and is generally more reactive. irjweb.com |

This table is based on the general principles of FMO theory as applied to alkylboronic acids. Exact energy values would require specific DFT calculations for pentan-3-ylboronic acid.

To quantify the reactivity predicted by FMO theory, several global and local reactivity descriptors can be calculated from the HOMO and LUMO energies obtained via DFT. irjweb.com These indices provide a more quantitative scale for electrophilicity and nucleophilicity. researchgate.net

The global electrophilicity index (ω) , introduced by Parr, measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is a robust measure of a molecule's ability to act as an electrophile. researchgate.net It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). irjweb.com

Electronic Chemical Potential (μ): Often approximated as μ ≈ (EHOMO + ELUMO) / 2. It represents the tendency of electrons to escape from the system. irjweb.com

Chemical Hardness (η): Approximated as η ≈ (ELUMO - EHOMO). It measures the resistance to change in electron distribution. irjweb.com

Global Electrophilicity Index (ω): Calculated as ω = μ² / (2η). A higher value of ω indicates greater electrophilic character. researchgate.net

For pentan-3-ylboronic acid, these calculations would confirm its strong electrophilic nature, centered at the boron atom. Local versions of these indices, such as the Fukui function or a local reactivity difference index, can be used to pinpoint the most reactive sites within the molecule. mdpi.comrsc.org

Molecular Dynamics and QM/MM Simulations for Reaction Dynamics

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into reaction dynamics and conformational changes. nih.govacs.org For reactions involving bond making and breaking, a hybrid approach combining Quantum Mechanics and Molecular Mechanics (QM/MM) is often employed. mpg.deuiuc.edu

In a QM/MM simulation of pentan-3-ylboronic acid reacting, for example, with a nucleophile in a solvent or an enzyme active site, the chemically active region (the boronic acid and the interacting nucleophile) is treated with a high-level QM method. nih.gov The surrounding environment (solvent molecules or the rest of the protein) is treated with a computationally less expensive MM force field. mpg.de This approach allows for the accurate modeling of electronic changes during a reaction within a large, complex system. nih.gov

Studies on similar boronic acids have shown that these simulations are crucial for understanding their mechanism as enzyme inhibitors. frontiersin.orgmdpi.com Key findings from QM/MM simulations on boronic acid interactions include:

Reaction Pathway: The simulations can map the entire process of a nucleophile (e.g., a serine residue in an enzyme) attacking the electrophilic boron atom. frontiersin.org

Barrierless Transition: The formation of a covalent bond between the nucleophile and the boron atom is often found to be a barrierless process, explaining the high efficiency of boronic acids as inhibitors. mdpi.com

Structural and Electronic Changes: The simulation tracks the change in the boron atom's hybridization from trigonal planar (sp²) to tetrahedral (sp³-like) upon forming the adduct. nih.gov This is accompanied by a significant change in the Mulliken atomic charge on the boron atom, reflecting the formation of the new covalent bond. frontiersin.org

Computational Spectroscopic Prediction for Mechanistic Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate proposed structures or reaction intermediates. sumitomo-chem.co.jp For boronic acids, the prediction of ¹¹B Nuclear Magnetic Resonance (NMR) parameters is particularly valuable. researchgate.netresearchgate.net

Using methods like the Gauge-Including Projector Augmented Wave (GIPAW) DFT, it is possible to accurately calculate NMR chemical shifts (δ) and quadrupolar coupling constants (CQ) for boron-containing compounds in the solid state. researchgate.netacs.org The agreement between the calculated and experimental spectra provides strong evidence for a given molecular structure. For instance, a predicted ¹¹B chemical shift in the range of 19-31 ppm would be characteristic of a trigonal planar boronic acid or ester group. researchgate.netacs.org

This technique is invaluable for mechanistic studies. If a reaction is proposed to proceed through a specific intermediate containing pentan-3-ylboronic acid, one can calculate the theoretical ¹¹B NMR spectrum of this proposed intermediate. If this matches the experimental spectrum of the species observed during the reaction, it provides strong validation for the proposed mechanism.

Table 3: Example of Experimental vs. Computationally Predicted ¹¹B NMR Parameters for a Boronic Acid

| Parameter | Experimental Value (Example) | Calculated Value (Example) |

|---|---|---|

| Isotropic Chemical Shift (δiso) | 30.3 ± 1.0 ppm | ~30-32 ppm |

| Quadrupolar Coupling Constant (CQ) | 2.76 ± 0.20 MHz | ~2.7-2.9 MHz |

Note: The values are illustrative examples based on data for arylboronic esters to demonstrate the principle of spectroscopic prediction and validation. acs.org Actual values for pentan-3-ylboronic acid would require specific calculations.

Catalytic Applications of Boronic Acids in Advanced Organic Synthesis

Boronic Acids as Lewis Acid Catalysts

Organoboron acids, including boronic acids, are recognized as stable and organic-soluble Lewis acids, making them potential catalysts for a variety of chemical transformations. nih.govrsc.org The Lewis acidity arises from the vacant p-orbital on the boron atom, which can accept an electron pair from a Lewis base. ambeed.com This interaction activates the substrate towards subsequent reactions.

While electron-deficient arylboronic acids are more commonly employed as Lewis acid catalysts, alkylboronic acids can also fulfill this role. nih.govresearchgate.net Their catalytic activity is typically exploited in reactions involving the activation of hydroxyl groups, such as in dehydrative condensations, acylations, and alkylations. nih.govrsc.orgnih.gov For instance, boronic acids can catalyze the direct formation of amides from carboxylic acids and amines by activating the carboxylic acid. rsc.org The proposed mechanism often involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by an amine. nih.gov

Although no specific studies document pentan-3-ylboronic acid as a Lewis acid catalyst, its fundamental structure suggests it could potentially catalyze reactions like esterification or amidation, particularly under dehydrative conditions. The effectiveness of such catalysis would depend on factors like reaction temperature and the electronic properties of the substrates. For example, primary alkylboronic acids have been shown to be active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids. bohrium.com

Table 1: Representative Lewis Acid Catalyzed Reactions with Boronic Acids

| Reaction Type | Catalyst Type | Substrates | Product | Reference(s) |

|---|---|---|---|---|

| Amidation | Arylboronic Acid | Carboxylic Acid, Amine | Amide | rsc.org |

| Esterification | Boric Acid / Boronic Acids | Carboxylic Acid, Alcohol | Ester | nih.gov |

| Dehydration | Electron-Poor Arylboronic Acid | Benzylic Alcohol | Ether/Alkene | nih.gov |

Role of Boronic Acids in Transition Metal Catalysis

Boronic acids are most famous for their role as reagents, not catalysts, in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. eie.grmdpi.com In these reactions, the organoboronic acid serves as the source of the organic group that is transferred to another substrate, mediated by a palladium or other transition metal catalyst. There is a documented instance of pentan-3-ylboronic acid being used as a reagent in a Suzuki-Miyaura coupling to synthesize a derivative of piperazine.

However, the line between reagent and catalyst can sometimes be blurred. In certain catalytic cycles, a boronic acid might act as a co-catalyst or play a role in the regeneration of the active catalyst. For example, in some Rh(III)-catalyzed reactions, arylboronic acids are used as coupling partners, but attempts to use alkylboronic acids like 1-penten-1-ylboronic acid were reported to be unsuccessful, highlighting the differing reactivity between aryl and alkyl derivatives. chemrxiv.org

The development of methods using alkylboronic acids as coupling partners in Suzuki-Miyaura reactions has advanced significantly, allowing for the formation of C(sp³)–C(sp²) bonds. mdpi.com These reactions typically employ a palladium catalyst and a base to activate the boronic acid. While this demonstrates the utility of compounds like pentan-3-ylboronic acid as coupling partners, their direct role as a catalyst in these systems is not established.

Development of Chiral Boronic Acid Catalysts for Asymmetric Synthesis

The creation of chiral molecules with high enantioselectivity is a major goal in organic synthesis. Chiral boronic acids have emerged as valuable catalysts and reagents in this field. rsc.org The development of chiral boronic acid catalysts often involves incorporating a chiral scaffold into the boronic acid structure.

While much of the research has focused on chiral arylboronic acids, there is growing interest in chiral alkylboron compounds. nus.edu.sgworktribe.com For example, nickel-catalyzed methods have been developed to synthesize functionalized alkylboronates with controlled stereochemistry. nus.edu.sg These chiral boronic esters are valuable intermediates for creating complex molecules. acs.orgbeilstein-journals.orgnih.gov

There is no specific literature on a chiral catalyst derived from pentan-3-ylboronic acid. However, the development of asymmetric syntheses of homologous pyrroline-2-alkylboronic acids, which act as bifunctional catalysts in aldol (B89426) reactions, demonstrates the potential of chiral alkylboronic acids in catalysis. worktribe.com The synthesis of such a catalyst from a simple precursor like pentan-3-ylboronic acid would require the introduction of a chiral auxiliary and a secondary functional group capable of interacting with the substrate.

Table 2: Strategies for Asymmetric Synthesis Involving Boron Compounds

| Method | Catalyst/Reagent Type | Application | Outcome | Reference(s) |

|---|---|---|---|---|

| Matteson Homologation | Chiral Boronic Esters | Reaction with Dichloromethyllithium | Chiral α-Haloboronic Esters | rsc.org |

| Nickel Catalysis | Chiral NHC-Nickel Complexes | Multicomponent Alkene Functionalization | Enantioenriched Alkylboronates | nus.edu.sg |

| Bifunctional Catalysis | Chiral Amino-alkylboronic acids | Asymmetric Aldol Reaction | Chiral Aldol Products | worktribe.com |

Emerging Catalytic Modalities (e.g., Photocatalysis)

Visible-light photocatalysis has become a powerful tool for generating radical intermediates under mild conditions. nih.gov Alkylboronic acids, which have high oxidation potentials, have been a challenging class of substrates to use as radical precursors. nih.gov However, recent advances have enabled their use in photoredox catalysis.

One strategy involves the activation of alkylboronic acids with a Lewis base, which forms a redox-active complex that can be oxidized by a photocatalyst. nih.govkuleuven.be This generates an alkyl radical that can participate in various C-C bond-forming reactions. nih.gov This dual catalytic system has been successfully applied to a wide range of alkyl and aryl boronic acids for reactions like Giese-type additions. nih.govkuleuven.be

Another approach utilizes an inorganic phosphate (B84403) base, such as K₃PO₄, to modulate the oxidation potential of alkylboronic acids, allowing them to serve as effective alkyl radical sources. nih.gov This method has been used for various transformations including C-B chlorination, cyanation, and vinylation. nih.gov Furthermore, catechol has been used as a catalyst in the photo-induced carbonylation of alkylboronic acids. rsc.org

While pentan-3-ylboronic acid has not been specifically tested in these systems, these studies demonstrate that simple alkylboronic acids can be effectively used in photocatalysis. It is plausible that pentan-3-ylboronic acid could generate a sec-pentyl radical under similar conditions, which could then be used in late-stage functionalization or other complex molecule syntheses.

Advanced Analytical Techniques for Research on Pentan 3 Ylboronic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Reaction Pathways

High-resolution spectroscopic methods are indispensable for elucidating the intricate structures of transient intermediates and mapping the mechanistic pathways of reactions involving pentan-3-ylboronic acid. These techniques offer a window into the molecular transformations that occur during chemical processes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of boron compounds. mdpi.comresearchgate.net ¹¹B NMR, in particular, is frequently employed to characterize boronic acids and their subsequent esters. researchgate.netnsf.gov The chemical shifts in ¹¹B NMR spectra provide valuable information about the hybridization state of the boron atom, distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters that form upon reaction with diols. nsf.govmdpi.com This change in hybridization and coordination number at the boron center results in significant upfield shifts in the NMR spectrum, allowing for the monitoring of reaction progress and equilibrium. mdpi.comnsf.gov

For more complex structural assignments and the study of dynamic processes, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the binding of boronic acids to other molecules by revealing through-bond and through-space correlations between protons. nih.gov For instance, the binding of a boronic acid to a catechol can be confirmed by the shift of aromatic proton signals to a higher field in the TOCSY spectrum. nih.gov Diffusion Ordered NMR (DOSY) can further confirm the formation of larger complexes by measuring changes in diffusion times. nih.gov Dynamic NMR (DNMR) is another powerful tool used to study the kinetics of reversible processes, such as the formation and dissociation of boronate esters. rsc.org

Table 1: Application of Advanced NMR Techniques in Boronic Acid Research

| NMR Technique | Application | Key Findings/Information Obtained |

| ¹¹B NMR | Characterization of boronic acids and boronate esters. researchgate.netnsf.govmdpi.com | Distinguishes between sp² and sp³ hybridized boron, monitors reaction progress. nsf.govmdpi.com |

| 2D NMR (TOCSY, NOESY) | Structural elucidation of boronic acid complexes. nih.gov | Confirms binding events and provides information on molecular conformation. nih.gov |

| Dynamic NMR (DNMR) | Study of reaction kinetics and dynamic equilibria. rsc.org | Determines rates of exchange and thermodynamic parameters of reversible reactions. rsc.org |

| Diffusion Ordered NMR (DOSY) | Confirmation of complex formation. nih.gov | Measures diffusion coefficients to determine the size of molecules in solution. nih.gov |

In-situ Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. utwente.nl By tracking changes in the vibrational frequencies of functional groups, it provides kinetic and mechanistic information. utwente.nl The formation of boronate esters from boronic acids can be monitored by observing the appearance of characteristic B-O stretching bands. acs.org However, the fingerprint region of the IR spectrum, where some key boronic acid signals appear (900–1000 cm⁻¹), can be congested with signals from other organic functional groups, which can limit its application. mdpi.com Despite this, synchrotron-based IR microspectroscopy has shown promise in studying catalytic reactions in localized areas of a sample, offering high spatial resolution. uu.nl Attenuated Total Reflectance (ATR)-FTIR is another variant that is particularly useful for obtaining chemical information from the vibrational spectra of samples, especially in solution. utwente.nl

High-Resolution Mass Spectrometry (HRMS) for Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of complex reaction mixtures, providing precise mass measurements that allow for the determination of elemental compositions. frontiersin.orgpnnl.gov This technique is crucial for identifying reaction products, byproducts, and fleeting intermediates. nih.govcalstate.edu HRMS, often coupled with a separation technique like liquid chromatography (LC-MS), can handle the complexity of reaction crude, where multiple species may be present. arkat-usa.orgnih.gov The ionization of boronic acids for mass spectrometric analysis can sometimes be challenging due to their tendency to form boroxines (cyclic trimers) through dehydration. nih.gov To overcome this, derivatization to form boronic esters is a common strategy. nih.gov Electrospray ionization (ESI) is a soft ionization technique frequently used for the analysis of boronic acid derivatives. arkat-usa.org

Chromatographic Methods for Purification and Analysis of Reaction Products

Chromatographic techniques are fundamental for both the purification of reaction products and the analytical assessment of their purity. frontiersin.orgwur.nl The choice of chromatographic method depends on the polarity and stability of the pentan-3-ylboronic acid derivatives.

Purifying boronic acids and their esters can be challenging. acs.org Standard silica (B1680970) gel chromatography can sometimes lead to the degradation of boronic acids or their strong adsorption onto the stationary phase, resulting in low recovery. acs.orgresearchgate.net To address this, several strategies have been developed. One approach is the use of silica gel impregnated with boric acid, which has been shown to be effective for the purification of pinacol (B44631) boronic esters by minimizing over-adsorption. oup.comresearchgate.net Another method involves derivatization of the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which can be easily purified using standard chromatographic techniques. sigmaaldrich.com

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used. waters.comrsc.org Reversed-phase columns, such as C18, are commonly employed for the separation of boronic acids and their derivatives. rsc.orgscirp.org Method development often involves screening different columns and mobile phase compositions to achieve optimal separation. waters.com

Table 2: Chromatographic Methods for Boronic Acid Derivatives

| Chromatographic Technique | Application | Stationary Phase/Column | Key Considerations |

| Flash Column Chromatography | Purification | Silica gel, Boric acid-impregnated silica gel, Neutral alumina (B75360) researchgate.netoup.comresearchgate.net | Can cause degradation; boric acid treatment reduces over-adsorption. acs.orgoup.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analysis and Purification | C18, HSS T3 waters.comrsc.org | Method development is crucial for resolving complex mixtures. waters.com |

| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis | BEH C18 rsc.orgwaters.com | Offers faster analysis times and higher resolution compared to HPLC. rsc.org |

Hyphenated Techniques for Speciation and Online Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring reactions in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique in the study of boronic acids. waters.comsciex.com It combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. waters.comsciex.com This allows for the simultaneous quantification and identification of multiple components in a reaction mixture. scirp.org UPLC-MS/MS methods, using tandem quadrupole mass spectrometers, have been developed for the ultra-low detection of potentially mutagenic boronic acids, achieving limits of quantification in the range of 0.005 to 0.05 ng/mL. waters.com These methods are critical for ensuring the quality and safety of pharmaceutical products. waters.com

On-line HPLC methods have also been developed for the rapid detection of boronic acids in complex mixtures. wur.nl One such method involves post-column derivatization with a reagent like alizarin, which forms a fluorescent complex with the boronic acid, allowing for sensitive detection by a fluorescence detector. wur.nl This approach enables near real-time monitoring of reaction progress, which can improve process efficiency and control. wur.nl

Emerging Research Directions and Interdisciplinary Applications of Pentan 3 Ylboronic Acid

Role in Dynamic Covalent Chemistry and Self-Assembly Processes

Dynamic covalent chemistry (DCvC) is a powerful strategy that uses reversible reactions to create complex, thermodynamically stable molecular architectures. wikipedia.org Boronic acids are exemplary building blocks in DCvC due to their ability to form reversible covalent bonds, particularly with diols and other nucleophiles. nih.govnih.gov This property allows for "error-checking" and "proof-reading" at a molecular level, guiding the spontaneous formation of well-defined superstructures. nih.gov The equilibrium nature of these reactions can be controlled by external stimuli, such as pH, which adds a layer of dynamic responsiveness to the resulting systems. researchgate.net

The structure-directing potential of the boronic acid group has been harnessed to construct a variety of organized architectures, including macrocycles, molecular cages, and porous polymers. researchgate.netnih.gov The condensation reaction between boronic acids and polyols is a cornerstone of this approach, forming stable yet reversible boronate ester linkages. wikipedia.orgresearchgate.net